REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C([O-])([O-])=O.[K+].[K+].OC1C=CC=C2C=1N=CC=C2.N>CS(C)=O.[Cu]I.CCOC(C)=O.O>[CH3:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=2)[NH2:5])[CH:18]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CNC1
|
Name
|
|
Quantity
|
3.04 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
0.57 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. in a sealed tube under Ar2 for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at this temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (60 mL×3)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (CH2Cl2/CH3OH 97:3)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 59.1% | |
YIELD: CALCULATEDPERCENTYIELD | 59.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |